4-Amino-5-Bromo-2-Methylpyridine
Overview
Description
4-Amino-5-Bromo-2-Methylpyridine (4AB2MP) is an organic compound containing a bromine atom and two nitrogen atoms. It is a versatile compound that has found many applications in scientific research and in the laboratory. 4AB2MP is a useful reagent for the synthesis of various organic compounds, and it has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Reactions
4-Amino-5-Bromo-2-Methylpyridine is used in the synthesis of various chemical compounds. It acts as an intermediate in the formation of diaminopyridines and other mixed compounds through reactions such as amination (Streef & Hertog, 2010). Moreover, it is a key component in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, demonstrating its versatility in creating a wide array of chemically diverse derivatives (Ahmad et al., 2017).
Pharmaceutical and Biological Applications
In the realm of pharmaceuticals and biology, this compound derivatives have been investigated for their biological activities. For instance, certain pyridine derivatives exhibit significant anti-thrombolytic and biofilm inhibition activities, making them potential candidates for therapeutic applications (Ahmad et al., 2017).
Material Science and Corrosion Inhibition
This compound also finds use in material science, specifically in the field of corrosion inhibition. The derivatives of this compound have been explored for their potential to prevent corrosion, particularly in mild steel, demonstrating the compound's utility in industrial applications (Mert et al., 2014).
Crystallography and Structural Analysis
Crystallography studies often utilize derivatives of this compound to understand molecular interactions and structures. These studies provide valuable insights into the molecular arrangement and bonding patterns, contributing to the broader understanding of chemical and material properties (Gerhardt & Bolte, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-methylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWNYHXYPFJLFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540245 | |
Record name | 5-Bromo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10460-50-1 | |
Record name | 5-Bromo-2-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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